2-Chloro-3-(2-chlorophenyl)propanal
Overview
Description
“2-Chloro-3-(2-chlorophenyl)propanal” is an organic compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 . It is also known by its IUPAC name, this compound . The compound is typically stored at 4°C and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8Cl2O/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-4,6,8H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is an oil-like substance that is stored at 4°C . The compound has a molecular weight of 203.07 .Scientific Research Applications
1. Antimicrobial and Antifungal Properties
Research has demonstrated that derivatives of 2-Chloro-3-(2-chlorophenyl)propanal exhibit significant antimicrobial and antifungal properties. A study by Viji et al. (2020) analyzed a molecule structurally similar to this compound and found it to exhibit antifungal and antibacterial effects. This was confirmed by molecular docking studies to identify hydrogen bonds and binding energy with different proteins (Viji et al., 2020). Similarly, Sivakumar et al. (2021) conducted a study on a related compound and reported antibacterial and antifungal effects (Sivakumar et al., 2021).
2. Synthesis and Biological Evaluation
A study conducted by Husain et al. (2008) focused on the synthesis of novel series of compounds related to this compound. These compounds were tested for their anti-inflammatory, analgesic, and antibacterial actions. The research highlighted the potential of these compounds in pharmacological applications (Husain et al., 2008).
3. Molecular Conformational Analysis
Mary et al. (2014) investigated the conformational behavior and structural stability of a compound closely related to this compound. The study used density functional theory to analyze the molecule's structure, offering insights into its stability and charge transfer characteristics (Mary et al., 2014).
Properties
IUPAC Name |
2-chloro-3-(2-chlorophenyl)propanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-4,6,8H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIITVGIPGZHRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods III
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